REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[O:10]1[CH2:15][CH2:14][CH:13](O)[CH2:12][CH2:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:13]2[CH2:14][CH2:15][O:10][CH2:11][CH2:12]2)=[C:4]([Cl:9])[CH:3]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)Cl
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)O
|
Name
|
|
Quantity
|
17.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
shaken for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Di-tert-butyl azadicarboxylate (6.65 g, 28.92 mmol) was added portionwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to r.t.
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel; DCM/7M solution of NH3 in MeOH up to 2%)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OC2CCOCC2)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |